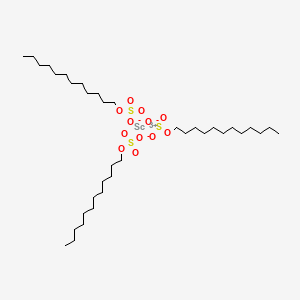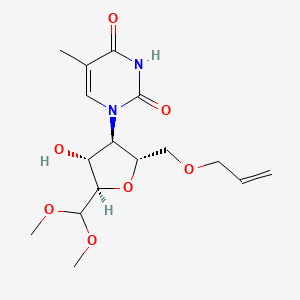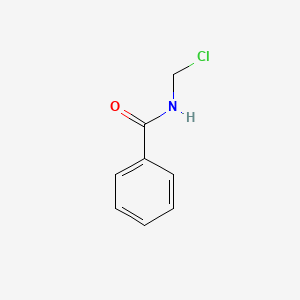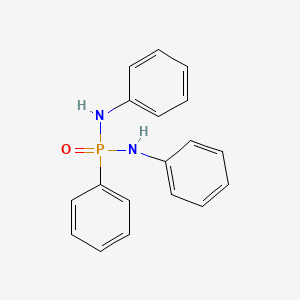
Scandium tris(dodecyl sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium tris(dodecyl sulfate) is an organometallic compound with the molecular formula C36H75O12S3Sc. It consists of scandium ions coordinated with three dodecyl sulfate anions. This compound is known for its unique properties, including its ability to act as a surfactant and a Lewis acid catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scandium tris(dodecyl sulfate) can be synthesized by reacting scandium salts with sodium dodecyl sulfate in an aqueous solution. The reaction typically involves dissolving scandium chloride or scandium nitrate in water, followed by the addition of sodium dodecyl sulfate. The mixture is then stirred and heated to facilitate the formation of scandium tris(dodecyl sulfate). The product is isolated by filtration and dried under vacuum .
Industrial Production Methods
Industrial production of scandium tris(dodecyl sulfate) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Scandium tris(dodecyl sulfate) primarily undergoes Lewis acid-catalyzed reactions. It is known to catalyze various organic transformations, including:
Oxidation: It can facilitate the oxidation of alcohols to aldehydes or ketones.
Reduction: It can catalyze the reduction of carbonyl compounds to alcohols.
Substitution: It is effective in promoting nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with scandium tris(dodecyl sulfate) include aldehydes, ketones, alcohols, and amines. The reactions are typically carried out in aqueous or organic solvents at ambient temperature. The presence of scandium tris(dodecyl sulfate) enhances the reaction rate and selectivity .
Major Products Formed
The major products formed from reactions catalyzed by scandium tris(dodecyl sulfate) include β-amino acid alcohols, α-amino phosphonates, and various substituted organic compounds .
Wissenschaftliche Forschungsanwendungen
Scandium tris(dodecyl sulfate) has a wide range of applications in scientific research:
Wirkmechanismus
Scandium tris(dodecyl sulfate) exerts its effects through its dual role as a surfactant and a Lewis acid. As a surfactant, it reduces the surface tension between different phases, facilitating the formation of micelles and colloidal dispersions. As a Lewis acid, it activates substrates by accepting electron pairs, thereby enhancing the reactivity and selectivity of various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scandium tris(trifluoromethanesulfonate): Another Lewis acid catalyst with similar catalytic properties but different solubility and reactivity profiles.
Sodium dodecyl sulfate: A common surfactant used in similar applications but lacks the Lewis acid properties of scandium tris(dodecyl sulfate).
Uniqueness
Scandium tris(dodecyl sulfate) is unique due to its combination of surfactant and Lewis acid properties. This dual functionality allows it to catalyze a wide range of reactions while also facilitating the formation of stable colloidal dispersions .
Eigenschaften
CAS-Nummer |
211638-03-8 |
|---|---|
Molekularformel |
C36H75O12S3Sc |
Molekulargewicht |
841.1 g/mol |
IUPAC-Name |
dodecyl sulfate;scandium(3+) |
InChI |
InChI=1S/3C12H26O4S.Sc/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h3*2-12H2,1H3,(H,13,14,15);/q;;;+3/p-3 |
InChI-Schlüssel |
JOHCLLAMYIRJOJ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)

![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)



